molecular formula C18H20Cl2N4O B2453143 1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2309343-43-7

1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2453143
CAS RN: 2309343-43-7
M. Wt: 379.29
InChI Key: BXOGKUSDJVJYGT-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is also known as DCPMU and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research on the recyclization of specific pyrans has shown the potential for creating a variety of new compounds through reactions with α-bromo carbonyl compounds, ethyl iodide, and isocyanates, leading to products like N,N′-bis(3-chlorophenyl)urea. Such processes are significant in the synthesis of novel chemical entities with potential applications in various fields of chemistry and pharmacology (Dyachenko, Chernega, & Garasevich, 2005).

Antimicrobial Activity

  • A study on the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed to develop new antibacterial agents. The research explored the reactivity of precursors with various active methylene compounds, leading to the creation of compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer Potential

  • Pyrazole derivatives have been synthesized and evaluated for their electronic structure, physico-chemical properties, and potential anticancer activity through docking analysis. The study highlighted the importance of the molecular structure in determining the bioactivity of such compounds (Thomas et al., 2019).

Gelation Properties

  • The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea and its ability to form hydrogels in acidic conditions demonstrated the significant influence of anions on the gel's morphology and rheology. This research contributes to the understanding of how low molecular weight gelators can be tuned for various applications (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c19-14-6-5-13(9-15(14)20)22-18(25)21-7-8-24-17(12-3-4-12)10-16(23-24)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOGKUSDJVJYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]urea

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